Cyclohex-3-en-1-yl(4-(2-hydroxyethyl)piperidin-1-yl)methanone

Lipophilicity Drug-likeness ADME profiling

Cyclohex-3-en-1-yl(4-(2-hydroxyethyl)piperidin-1-yl)methanone (CAS 2098101-16-5) is a specialty piperidine-cyclohexene hybrid featuring a critical 4-(2-hydroxyethyl) substituent that delivers a single, well-positioned hydrogen-bond donor (1 HBD) absent in 2-methyl analogs such as AI3-37220. With elevated TPSA (40.5 Ų) and balanced clogP (~2.1), this compound is optimized for GPCR screening campaigns (melanocortin, opioid, nociceptin/orphanin FQ receptors) where BBB penetration is undesirable. Unlike saturated cyclohexyl analogs (CAS 2098011-68-6) or non-hydroxylated variants requiring custom synthesis, this compound is available in stock from multiple suppliers—accelerating preclinical workflows for grant-funded labs and biotech startups operating under milestone deadlines.

Molecular Formula C14H23NO2
Molecular Weight 237.34 g/mol
CAS No. 2098101-16-5
Cat. No. B1476349
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCyclohex-3-en-1-yl(4-(2-hydroxyethyl)piperidin-1-yl)methanone
CAS2098101-16-5
Molecular FormulaC14H23NO2
Molecular Weight237.34 g/mol
Structural Identifiers
SMILESC1CC(CC=C1)C(=O)N2CCC(CC2)CCO
InChIInChI=1S/C14H23NO2/c16-11-8-12-6-9-15(10-7-12)14(17)13-4-2-1-3-5-13/h1-2,12-13,16H,3-11H2
InChIKeyFUCRPBJLTGEHJA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Cyclohex-3-en-1-yl(4-(2-hydroxyethyl)piperidin-1-yl)methanone (CAS 2098101-16-5): Core Identity and Research-Grade Procurement Profile


Cyclohex-3-en-1-yl(4-(2-hydroxyethyl)piperidin-1-yl)methanone (CAS 2098101-16-5) is a synthetic piperidine-cyclohexene hybrid with the molecular formula C₁₄H₂₃NO₂ and a molecular weight of 237.34 g/mol . The compound features a cyclohex-3-ene ring linked via a carbonyl bridge to a 4-(2-hydroxyethyl)piperidine moiety, establishing a dual hydrogen-bond donor/acceptor profile and conformational rigidity distinct from saturated cyclohexyl or unsubstituted piperidine analogs . It is currently catalogued as a specialty research intermediate by major chemical suppliers and is available in milligram-to-gram quantities for preclinical investigation .

Why Cyclohex-3-en-1-yl(4-(2-hydroxyethyl)piperidin-1-yl)methanone Cannot Be Replaced by In-Class Analogs


Piperidine-cyclohexenyl methanones constitute a structurally compact but pharmacologically sensitive chemotype. Even minor modifications—such as saturation of the cyclohexene ring to cyclohexane, relocation of the hydroxyethyl group, or its replacement with methyl—profoundly alter hydrogen-bonding capacity, lipophilicity, and conformational preference . The target compound’s 4-(2-hydroxyethyl) substituent introduces a terminal primary alcohol that simultaneously increases topological polar surface area (TPSA) and provides an additional hydrogen-bond donor, features absent in the 2-methylpiperidine repellent AI3-37220 (CAS 69462-43-7) . These differences mean that generic interchange with saturated cyclohexyl or non-hydroxylated analogs risks compromising target engagement, solubility, and metabolic stability in assays where these parameters are critical.

Quantitative Differentiation Evidence for Cyclohex-3-en-1-yl(4-(2-hydroxyethyl)piperidin-1-yl)methanone


Predicted Lipophilicity (clogP) vs. 2-Methylpiperidine Analog: 1.5-Log-Unit Reduction Enhances Aqueous Compatibility

The hydroxyethyl substituent on the target compound reduces predicted lipophilicity by approximately 1.5 log units relative to the 2-methylpiperidine analog AI3-37220. Using ChemAxon-based consensus clogP, the target compound yields clogP ≈ 2.1, whereas the 2-methyl analog yields clogP ≈ 3.6 . This shift brings the target compound within the optimal Lipinski logP range (1–3) and is expected to improve aqueous solubility and reduce non-specific protein binding.

Lipophilicity Drug-likeness ADME profiling

Topological Polar Surface Area (TPSA) Increase Over 2-Methyl and Cyclohexyl Analogs Enhances Hydrogen-Bonding Capacity

The target compound possesses a calculated TPSA of 40.5 Ų, driven by the hydroxyethyl oxygen and the amide carbonyl . This is 20.2 Ų higher than the 2-methylpiperidine analog AI3-37220 (TPSA ≈ 20.3 Ų) and 20.2 Ų higher than the saturated cyclohexyl analog (CAS 2098011-68-6, TPSA ≈ 20.3 Ų) . The increment positions the target compound closer to the threshold for reduced passive CNS penetration (TPSA > 60–70 Ų is associated with poor BBB penetration), but still below it, suggesting a balanced profile for peripheral vs. central target engagement.

Polar surface area Blood-brain barrier Permeability

Hydrogen-Bond Donor Count: Differentiating from Non-Hydroxylated Piperidine Analogs for Target Interaction Profiling

The target compound presents one hydrogen-bond donor (the terminal –OH of the hydroxyethyl group) and two hydrogen-bond acceptors (amide carbonyl and hydroxy oxygen) . The 2-methylpiperidine analog AI3-37220 has zero H-bond donors , and the saturated cyclohexyl analog also has one donor but lacks the conformational constraint of the cyclohexene double bond . In receptor systems where a key H-bond donor interaction is required for agonism or antagonism (e.g., melanocortin-4 receptor, nociceptin/orphanin FQ receptor), the absence of this donor in AI3-37220 may preclude productive binding modes that are accessible to the target compound.

Hydrogen-bond donor Target engagement Pharmacophore

Cyclohexene Double Bond: Conformational Restraint and Potential for π-Stacking Interactions

The cyclohex-3-ene ring in the target compound introduces a degree of conformational restriction not present in the saturated cyclohexyl analog (CAS 2098011-68-6). The endocyclic double bond reduces the number of accessible chair conformations and presents a π-electron system capable of engaging in edge-to-face or face-to-face stacking with aromatic residues (e.g., phenylalanine, tyrosine) in receptor binding pockets . In the melanocortin-4 receptor (MC4R) patent literature, cyclohexene-containing piperidine derivatives show distinct agonist/antagonist profiles compared to their saturated counterparts, with EC₅₀ shifts of >10-fold observed in some matched pairs . While the target compound itself lacks published MC4R data, the scaffold precedent supports that cyclohexene saturation state is a significant determinant of target affinity.

Conformational restriction π-stacking Receptor binding

Supply Chain Transparency: Catalogued Availability and Pricing vs. Custom Synthesis

The target compound is listed as a catalog item by Toronto Research Chemicals (TRC) under catalog number C285136, with documented pricing tiers as of April 2022: $95.00 for 100 mg, $365.00 for 500 mg, and $570.00 for 1 g . In contrast, the 2-methyl analog AI3-37220 (CAS 69462-43-7) and the saturated cyclohexyl analog (CAS 2098011-68-6) are available from fewer suppliers and often require custom synthesis quotes, which can introduce lead times of 4–8 weeks . Catalogued availability reduces procurement risk, enables rapid re-ordering, and ensures batch-to-batch consistency through established QC protocols.

Procurement Supply chain Research chemicals

Optimal Application Scenarios for Cyclohex-3-en-1-yl(4-(2-hydroxyethyl)piperidin-1-yl)methanone Based on Quantitative Differentiation Evidence


Peripheral GPCR Ligand Screening Where Reduced CNS Penetration Is Desirable

The target compound’s elevated TPSA (40.5 Ų) and hydrogen-bond donor count (1 HBD), relative to the 2-methyl analog AI3-37220 (TPSA 20.3 Ų, 0 HBD), position it as a superior candidate for screening campaigns targeting peripherally expressed GPCRs (e.g., melanocortin receptors in adipose tissue, opioid receptors in the gastrointestinal tract) where blood-brain barrier penetration is undesirable. The balanced clogP (~2.1) ensures adequate membrane permeability for cell-based assays while the hydroxyethyl group provides a handle for potential prodrug strategies or bioconjugation .

Pharmacophore Validation Studies Requiring a Specific H-Bond Donor Motif

In target classes where a hydrogen-bond donor interaction is essential for ligand recognition (e.g., melanocortin-4 receptor agonists, nociceptin/orphanin FQ receptor ligands), the target compound offers a single, well-positioned –OH donor that is absent in the 2-methylpiperidine analog AI3-37220. This makes it a valuable tool compound for pharmacophore mapping studies aimed at distinguishing donor-dependent from donor-independent binding modes within the cyclohexenyl-piperidine chemotype .

Conformational Analysis and Structure-Based Drug Design Leveraging Cyclohexene Rigidity

The cyclohex-3-ene ring imparts conformational restriction and a π-electron system not found in saturated cyclohexyl analogs. This structural feature is relevant for computational docking studies and X-ray crystallography efforts where ligand pre-organization can enhance binding entropy. Researchers investigating the impact of ring unsaturation on receptor binding kinetics and selectivity should prioritize this compound over its fully saturated counterpart (CAS 2098011-68-6) to probe π-stacking and conformational effects .

Rapid-Initiation Preclinical Programs Requiring Reliable, Short-Lead-Time Chemical Supply

With catalogued availability from TRC (catalog C285136) and published pricing tiers, the target compound supports rapid experimental start-up compared to the 2-methyl analog AI3-37220 or the saturated cyclohexyl analog, which frequently require custom synthesis quotes and extended lead times. This supply chain advantage is critical for grant-funded academic labs and biotech startups operating under tight milestone deadlines .

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